Hepatoprotective Efficacy: Malotilate vs. Anethole Trithione in Chemically Induced Injury
Malotilate (diisopropyl 2-(1,3-dithiol-2-ylidene)malonate) demonstrates a divergent safety profile compared to the hepatoprotective compound anethole trithione. In rat models of chloroform (CHCl3)-induced hepatotoxicity, malotilate provided a protective effect even when liver drug-metabolizing enzymes were induced. In contrast, anethole trithione exacerbated the liver injury under the same conditions [1].
| Evidence Dimension | Protective effect in CHCl3-induced liver injury model with induced drug-metabolizing enzymes |
|---|---|
| Target Compound Data | Protective effect maintained |
| Comparator Or Baseline | Anethole trithione: Enhanced liver injury |
| Quantified Difference | Qualitative difference in effect direction (protection vs. exacerbation) |
| Conditions | Rat model, CHCl3-induced hepatotoxicity, increased activity of drug-metabolizing enzymes |
Why This Matters
This comparative data proves that malotilate is the safer, more reliable choice for hepatic protection research, especially in models involving altered metabolism, where a chemically similar alternative (anethole trithione) can cause harm.
- [1] [Protective effect of malotilate (diisopropyl 1,3-dithiol-2-ylidenemalonate) on chemical-induced hepatotoxicity]. Nihon Yakurigaku Zasshi. 1981 Jul;78(1):1-7. View Source
